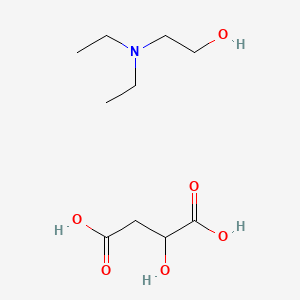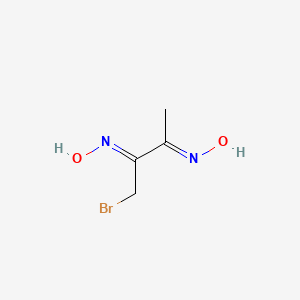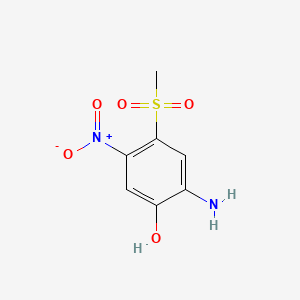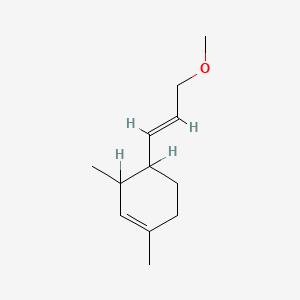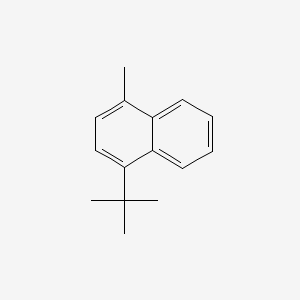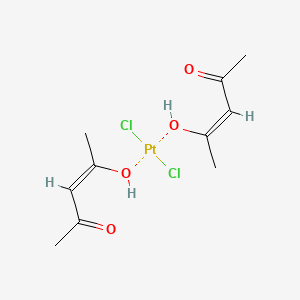
(Dichlorine)bis(pentane-2,4-dionato-O,O')platinum
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Dichlorine)bis(pentane-2,4-dionato-O,O’)platinum, also known by its IUPAC name dichloroplatinum; (Z)-4-hydroxypent-3-en-2-one, is a platinum-based coordination compound. It has the molecular formula C10H14Cl2O4Pt and a molecular weight of 466.2 g/mol
Vorbereitungsmethoden
The synthesis of (Dichlorine)bis(pentane-2,4-dionato-O,O’)platinum typically involves the reaction of platinum(II) chloride with acetylacetone (pentane-2,4-dione) under controlled conditions. The reaction is carried out in an organic solvent, such as ethanol or acetone, at elevated temperatures to facilitate the formation of the desired complex. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product.
Analyse Chemischer Reaktionen
(Dichlorine)bis(pentane-2,4-dionato-O,O’)platinum undergoes various chemical reactions, including:
Substitution Reactions: The chlorine ligands can be substituted by other ligands such as phosphines or amines under appropriate conditions.
Oxidation and Reduction Reactions: The platinum center can undergo oxidation or reduction, altering its oxidation state and reactivity.
Coordination Reactions: The compound can form coordination complexes with other metal ions or ligands, leading to the formation of new compounds with different properties.
Common reagents used in these reactions include phosphines, amines, and other ligands that can coordinate to the platinum center. The major products formed depend on the specific reagents and conditions used in the reactions.
Wissenschaftliche Forschungsanwendungen
(Dichlorine)bis(pentane-2,4-dionato-O,O’)platinum has a wide range of applications in scientific research, including:
Chemistry: It is used as a catalyst in various organic reactions, including hydrogenation and polymerization reactions.
Biology: The compound is studied for its potential biological activity, including its interactions with biomolecules such as proteins and DNA.
Medicine: Research is ongoing to explore its potential as an anticancer agent, given the known efficacy of other platinum-based drugs like cisplatin.
Industry: It is used in the production of advanced materials and as a precursor for the synthesis of other platinum-containing compounds.
Wirkmechanismus
The mechanism of action of (Dichlorine)bis(pentane-2,4-dionato-O,O’)platinum involves its ability to coordinate with various molecular targets. In biological systems, it can interact with DNA, leading to the formation of DNA adducts that inhibit DNA replication and transcription. This mechanism is similar to that of other platinum-based anticancer drugs. The compound can also interact with proteins and enzymes, affecting their function and activity.
Vergleich Mit ähnlichen Verbindungen
(Dichlorine)bis(pentane-2,4-dionato-O,O’)platinum can be compared with other platinum-based compounds such as:
Cisplatin: A widely used anticancer drug with a similar mechanism of action but different ligands.
Carboplatin: Another anticancer drug with a different ligand structure, offering a different toxicity profile.
Oxaliplatin: A platinum-based drug used in the treatment of colorectal cancer, with a distinct ligand structure and mechanism of action.
Eigenschaften
CAS-Nummer |
65849-18-5 |
|---|---|
Molekularformel |
C10H16Cl2O4Pt |
Molekulargewicht |
466.2 g/mol |
IUPAC-Name |
dichloroplatinum;(Z)-4-hydroxypent-3-en-2-one |
InChI |
InChI=1S/2C5H8O2.2ClH.Pt/c2*1-4(6)3-5(2)7;;;/h2*3,6H,1-2H3;2*1H;/q;;;;+2/p-2/b2*4-3-;;; |
InChI-Schlüssel |
COSXMBUPQPBXPC-VGKOASNMSA-L |
Isomerische SMILES |
C/C(=C/C(=O)C)/O.C/C(=C/C(=O)C)/O.Cl[Pt]Cl |
Kanonische SMILES |
CC(=CC(=O)C)O.CC(=CC(=O)C)O.Cl[Pt]Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


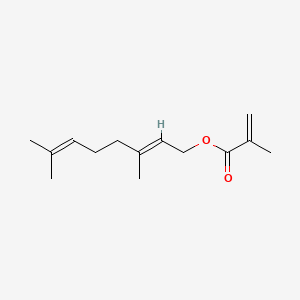
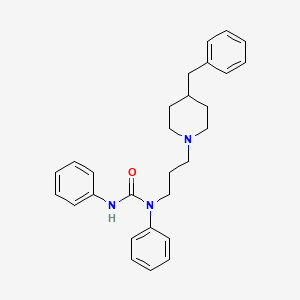
![(2E)-2-[chloro-(4-fluorophenyl)methylidene]pentanal](/img/structure/B15178138.png)
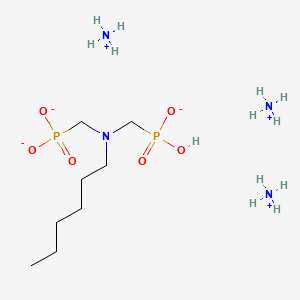

![[(2S)-2,3-dihydroxypropyl] pentanoate](/img/structure/B15178158.png)
![2-Methoxy-2,6,6,9-tetramethylbicyclo[3.3.1]nonane](/img/structure/B15178160.png)
